molecular formula C20H16N2S B2527565 (Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile CAS No. 1164526-10-6

(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile

Cat. No.: B2527565
CAS No.: 1164526-10-6
M. Wt: 316.42
InChI Key: NVXIBTGVCYADNS-LDADJPATSA-N
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Description

(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile ( 1164526-10-6) is an organic compound with a molecular formula of C20H16N2S and a molecular weight of 316.42 g/mol. It is offered with a guaranteed purity of typically over 90% for research applications . This compound belongs to a class of quinoline derivatives, which are structures of significant interest in various chemical and material science research fields. Quinoline-based compounds are frequently investigated for their potential electronic and photophysical properties . Furthermore, related structural analogues have been explored in neuroscientific research for targeting neurons and nerves, suggesting a potential research context for this compound in the development of targeting molecules or probes . As a versatile chemical building block, it may be used in synthetic chemistry programs to develop novel substances with specific functionalities. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can find detailed product information, including supplier and pricing options, from various chemical suppliers .

Properties

IUPAC Name

(Z)-2-(3-methylphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-14-6-5-8-15(10-14)18(13-21)12-17-11-16-7-3-4-9-19(16)22-20(17)23-2/h3-12H,1-2H3/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXIBTGVCYADNS-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC3=CC=CC=C3N=C2SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C/C2=CC3=CC=CC=C3N=C2SC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile, commonly referred to as compound 1164526-10-6, is a synthetic organic compound with potential biological activities. Its structure features a propenenitrile backbone, a quinoline moiety, and a methylsulfanyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H14N2S
  • Molar Mass : 302.39 g/mol
  • CAS Number : 1164526-10-6

Biological Activity Overview

Research into the biological activities of this compound indicates several potential mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the quinoline ring is often associated with anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds containing methylsulfanyl groups have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of quinoline are known for their antimicrobial activity. The unique structure of this compound may enhance its efficacy against certain bacterial strains.

Case Studies and Experimental Data

A review of the literature reveals several key studies:

  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that similar quinoline-based compounds significantly reduced cell viability at concentrations as low as 10 µM, suggesting that this compound could exhibit comparable effects .
  • Mechanism of Action : Studies indicate that quinoline derivatives may induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
  • Inflammation Models : In animal models of inflammation, compounds structurally related to this compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Biological ActivityAssessed ModelConcentrationEffect
CytotoxicityCancer Cell Lines10 µMSignificant reduction in cell viability
Anti-inflammatoryAnimal ModelsVariesDecrease in TNF-alpha and IL-6 levels
AntimicrobialBacterial StrainsVariesInhibition of bacterial growth

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile exhibit significant anticancer properties. For example, a related series of compounds demonstrated antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, suggesting a strong potential for development as anticancer agents .

Antimicrobial Properties

Compounds derived from quinoline structures have been shown to possess antimicrobial properties. Research indicates that derivatives with a methylsulfanyl group can exhibit activity against various bacterial strains, making them candidates for further development in antimicrobial therapies .

Kinetically Stabilized Derivatives

Research into kinetically stabilized derivatives of compounds similar to this compound has revealed interesting properties such as E/Z isomerization. These characteristics are crucial in the development of novel materials and chemical intermediates, which could be applied in various industrial processes.

Aggregation-Induced Emission (AIE)

The introduction of tetraphenylethene groups onto derivatives of this compound class significantly enhances their aggregation-induced emission activities. This modification suggests potential applications in materials science, particularly in photonics and light-emitting devices.

Biological Zinc(II) Detection

Certain derivatives related to this compound have been utilized for selective and reversible detection of biological Zn(II). These compounds exhibit dramatic increases in fluorescence upon binding with Zn(II), indicating their potential use in biochemical diagnostics and medical applications.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant antiproliferative effects on cancer cell lines
Antimicrobial PropertiesActivity against various bacterial strains
Materials SciencePotential use in developing novel materials through E/Z isomerization
Biochemical DetectionSelective detection of biological Zn(II) with fluorescence enhancement

Q & A

Q. Key Considerations :

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may complicate purification. Ethanol balances reactivity and ease of isolation .
  • Reaction time : Extended durations (>12 hours) improve conversion but risk byproduct formation. Monitor via TLC or HPLC .

Q. Example Protocol :

StepReagent/ConditionPurposeReference
13-Quinolinyl aldehyde, malononitrileCore structure assembly
2Ethanol, 70°C, 8 hoursSolvent and temperature optimization
3NH₄OAc (10 mol%)Base for deprotonation

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration. Key metrics include bond angles (e.g., C=C–C≡N ~120°) and torsion angles (<10° for Z-isomer) .
  • ¹H/¹³C NMR :
    • Quinolinyl protons : Aromatic signals at δ 7.5–8.5 ppm (multiplicity indicates substitution pattern) .
    • Methylsulfanyl group : Singlet at δ 2.1–2.3 ppm (integration for –SCH₃) .
  • FT-IR : Stretches at ~2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=C), and 650 cm⁻¹ (C–S) .

Q. Data Interpretation Tips :

  • Compare experimental spectra with computational predictions (DFT) to validate assignments.
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .

How can researchers resolve contradictions in reported synthetic yields when varying substituents on the quinolinyl moiety?

Answer:
Discrepancies often arise from electronic or steric effects of substituents. Mitigation strategies include:

  • Systematic variation : Test electron-donating (e.g., –OCH₃) and electron-withdrawing (e.g., –NO₂) groups to assess their impact on reactivity .
  • Kinetic studies : Use in-situ monitoring (e.g., Raman spectroscopy) to identify rate-limiting steps influenced by substituents .
  • Solvent optimization : Switch to DMF for bulky substituents to improve solubility and reduce steric hindrance .

Q. Case Study :

  • High-yield conditions : 4-Chlorophenyl derivatives achieved 85% yield in ethanol , whereas 4-methylphenyl analogs required DMF for comparable results .

What strategies are recommended for controlling the Z-configuration during synthesis to ensure stereochemical purity?

Answer:

  • Thermodynamic control : Prolonged heating (e.g., 12 hours at 80°C) favors the Z-isomer due to its lower energy state .
  • Catalytic additives : Chiral ligands (e.g., BINOL) or Lewis acids (e.g., ZnCl₂) can enforce stereoselectivity via coordination to the nitrile group .
  • Chromatographic separation : Use silica gel impregnated with AgNO₃ to resolve E/Z isomers based on π-complexation differences .

Q. Validation :

  • NOE NMR : Irradiate the quinolinyl proton; enhancement of the methylsulfanyl group confirms proximity in the Z-isomer .

In crystallographic studies, how do intermolecular interactions influence the compound’s solid-state packing, and what are the implications for material properties?

Answer:

  • S···π interactions : The methylsulfanyl group engages in non-covalent contacts (3.3–3.5 Å) with aromatic rings, stabilizing layered packing motifs .
  • Hydrogen bonding : Nitrile groups may form weak C≡N···H–C contacts, influencing solubility and melting points .

Q. Implications :

  • Thermal stability : Stronger intermolecular forces correlate with higher melting points (>200°C) .
  • Solubility : Layered packing reduces solubility in non-polar solvents, necessitating DMSO for dissolution .

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